4-Bromo-2-chlorophenyl 3-methylbenzoate

説明

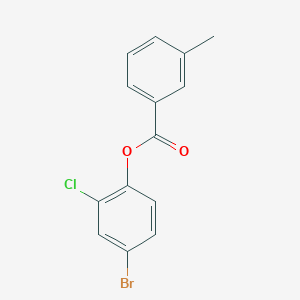

4-Bromo-2-chlorophenyl 3-methylbenzoate is a halogenated aromatic ester characterized by a bromo and chloro substituent on the phenyl ring and a 3-methylbenzoate ester group. The bromo and chloro substituents at the 4- and 2-positions, respectively, confer electronic and steric effects that influence reactivity and stability . The 3-methylbenzoate group may enhance lipophilicity compared to simpler esters, suggesting applications in agrochemicals or pharmaceuticals where controlled release or membrane permeability is critical .

特性

分子式 |

C14H10BrClO2 |

|---|---|

分子量 |

325.58 g/mol |

IUPAC名 |

(4-bromo-2-chlorophenyl) 3-methylbenzoate |

InChI |

InChI=1S/C14H10BrClO2/c1-9-3-2-4-10(7-9)14(17)18-13-6-5-11(15)8-12(13)16/h2-8H,1H3 |

InChIキー |

CQOMHCLLEBGPDO-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)Br)Cl |

正規SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Hydrazone Derivative (MFCD05153586)

Key differences include:

- Molecular Weight : The added complexity increases molecular weight significantly, likely reducing volatility.

| Parameter | 4-Bromo-2-chlorophenyl 3-methylbenzoate | Hydrazone Derivative |

|---|---|---|

| Molecular Formula | C₁₄H₁₀BrClO₂ (inferred) | C₂₉H₂₁BrCl₂N₂O₃ |

| Molecular Weight | ~325.6 (estimated) | 604.8 (reported) |

| Key Functional Groups | Ester | Ester, Hydrazone, Ether |

| Potential Applications | Agrochemical intermediates | Pharmaceuticals, ligands |

Boronic Acid and Sulfonyl Chloride Derivatives

(4-Bromo-2-chlorophenyl)boronic Acid (CAS 1046861-20-4):

(4-Bromo-2-chlorophenyl)methanesulfonyl Chloride (CAS 1517051-26-1):

| Parameter | Boronic Acid | Sulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₇H₅BrCl₂O₂S |

| Reactivity | Cross-coupling | Nucleophilic substitution |

| Application | Organic synthesis | Sulfonamide drug precursors |

Comparison with Pesticide Derivatives

Organophosphorus pesticides such as profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, CAS 41198-08-7) share the 4-bromo-2-chlorophenyl moiety but replace the benzoate ester with a phosphorothioate group. Key distinctions:

- Reactivity : Phosphorothioates inhibit acetylcholinesterase, a mode of action absent in benzoate esters.

- Environmental Impact: Profenofos exhibits higher acute toxicity (LD₅₀ < 50 mg/kg in rats) compared to benzoate esters, which are typically less toxic .

- Analytical Separation: Thin-layer chromatography (TLC) with benzene:chloroform:ethyl acetate (40:40:20) separates 4-bromo-2-chlorophenol (degradation product) from phosphorothioate derivatives, highlighting differences in polarity .

| Parameter | This compound | Profenofos |

|---|---|---|

| Molecular Formula | C₁₄H₁₀BrClO₂ (inferred) | C₁₁H₁₅BrClO₃PS |

| Molecular Weight | ~325.6 | 373.6 |

| Functional Group | Ester | Phosphorothioate |

| Primary Use | Intermediate | Insecticide/acaricide |

| Toxicity (LD₅₀) | Likely low (ester class) | High (organophosphate) |

Comparison with Ketone Derivatives

1-(4-Bromo-2-Chlorophenyl)Ethanone (market data reported by Verified Market Reports) retains the halogenated phenyl group but replaces the ester with a ketone. Differences include:

- Reactivity : The ketone undergoes nucleophilic addition reactions, unlike the ester’s hydrolysis or transesterification.

- Applications : Used in pharmaceutical synthesis (e.g., antihistamines) due to its carbonyl group’s versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。